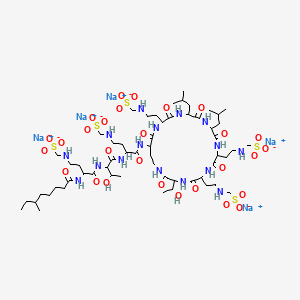
Gilsonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a form of asphalt with a relatively high melting temperature and is primarily composed of carbon along with other elements such as nitrogen, oxygen, and sulfur . Gilsonite is found in vertical veins and is mined in various countries, including the United States, Iran, and Turkey . It is known for its shiny black appearance and brittle nature, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gilsonite is a natural product and does not have synthetic routes for its preparation. It is extracted directly from natural deposits. The extraction process involves mining the vertical veins of this compound, which can be found at varying depths .
Industrial Production Methods
The industrial production of this compound involves mining the natural deposits using mechanical equipment. The mined this compound is then processed to remove impurities and is often ground into a fine powder for various applications . The processing methods include crushing, grinding, and sometimes flotation to achieve the desired purity and particle size .
Analyse Des Réactions Chimiques
Types of Reactions
Gilsonite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carbonyl, hydroxyl, and sulfur-containing groups .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid.
Reduction: Reduction reactions are less common for this compound due to its high carbon content and stable structure.
Substitution: Substitution reactions can occur with functional groups present in this compound, leading to the formation of various derivatives.
Major Products Formed
The major products formed from the chemical reactions of this compound include modified bitumen, char, and various chemical derivatives used in industrial applications .
Applications De Recherche Scientifique
Gilsonite has a wide range of scientific research applications across various fields:
Chemistry: This compound is used as a modifier in asphalt to improve its properties, such as strength, stability, and resistance to deformation
Biology: Research on this compound’s potential biological applications is limited, but its chemical properties make it a candidate for further exploration.
Industry: this compound is extensively used in the oil and gas industry as an additive in drilling fluids and cementing operations. .
Mécanisme D'action
The mechanism by which gilsonite exerts its effects varies depending on its application:
Drilling Fluids: In drilling fluids, this compound stabilizes shales by penetrating micro-fractures and pore spaces, reducing hole washout and improving wellbore stability.
Asphalt Modification: When used as an asphalt modifier, this compound enhances the rheological properties, stability, and resistance to deformation of the asphalt mixture.
Printing Inks and Coatings: In printing inks and coatings, this compound improves adhesion, gloss, chemical resistance, and water resistance.
Comparaison Avec Des Composés Similaires
Gilsonite is often compared with other natural and synthetic bitumens, such as coal tar pitch and petroleum asphalt:
Coal Tar Pitch: Unlike this compound, coal tar pitch is derived from the distillation of coal tar.
Petroleum Asphalt: Petroleum asphalt is a byproduct of crude oil refining.
This compound’s unique properties, such as its high carbon content, brittleness, and solubility in organic solvents, make it distinct from other similar compounds .
Propriétés
Numéro CAS |
12002-43-6 |
|---|---|
Formule moléculaire |
C25H42O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




